An In-depth Technical Guide to the Chemical Properties of 5-bromo-4-methyl-1H-indole
An In-depth Technical Guide to the Chemical Properties of 5-bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and the Potential of 5-bromo-4-methyl-1H-indole
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a vast array of pharmaceuticals and biologically active compounds.[1] Indole derivatives are integral to drugs for treating a spectrum of conditions, including cancer, microbial infections, and neurological disorders.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile.
This guide focuses on the chemical properties of a specific, yet promising, substituted indole: 5-bromo-4-methyl-1H-indole . While this particular isomer is less documented in readily available literature than some of its counterparts, an understanding of its synthesis, reactivity, and spectroscopic signature is crucial for its potential application in drug discovery and materials science. By examining the established chemistry of closely related indole analogs, we can construct a robust profile of this compound's expected behavior, providing a valuable resource for researchers looking to explore its utility.
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule begins with its basic chemical and physical characteristics.
Core Structure
5-bromo-4-methyl-1H-indole possesses the characteristic indole bicyclic system with a bromine atom at the 5-position and a methyl group at the 4-position of the benzene ring.
| Property | Value | Reference |
| CAS Number | 1427412-95-0 | [3][4][5][6] |
| Molecular Formula | C₉H₈BrN | [3][4][6] |
| Molecular Weight | 210.07 g/mol | [3][4][6] |
| Canonical SMILES | CC1=C(C=CC2=C1NC=C2)Br | [6] |
| InChI Key | SBOITLSQLQGSLO-UHFFFAOYSA-N | [7] |
Predicted Physical Properties
While experimental data for 5-bromo-4-methyl-1H-indole is not widely published, we can infer its likely physical state and solubility from related compounds. For instance, the closely related 5-bromo-3-methyl-1H-indole is a brown solid with a melting point of 73-75 °C.[2] 5-bromoindole itself is a powder with a melting point of 90-92 °C. It is therefore highly probable that 5-bromo-4-methyl-1H-indole is a solid at room temperature. Its solubility is expected to be low in water but good in common organic solvents such as ethanol, dichloromethane, and ethyl acetate, a common characteristic of indole derivatives.[8]
Synthesis of Substituted Indoles: Plausible Routes to 5-bromo-4-methyl-1H-indole
While a specific, optimized synthesis for 5-bromo-4-methyl-1H-indole is not detailed in the surveyed literature, established indole synthetic methodologies provide a clear path for its preparation. The choice of a particular synthetic route will depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Conceptual Synthetic Workflow
A logical approach to the synthesis of 5-bromo-4-methyl-1H-indole would likely involve the construction of the indole ring from a suitably substituted aniline precursor.
Caption: A generalized workflow for the synthesis of substituted indoles.
The Leimgruber-Batcho Indole Synthesis: A Probable Route
The Leimgruber-Batcho synthesis is a versatile and widely used method for preparing indoles. A plausible adaptation for 5-bromo-4-methyl-1H-indole would be as follows:
Step 1: Nitration of 3-bromo-2-methyltoluene The synthesis would likely commence with the nitration of 3-bromo-2-methyltoluene to introduce a nitro group, which will ultimately become the nitrogen of the indole ring.
Step 2: Formation of the Enamine The resulting nitrotoluene derivative would then be reacted with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.
Step 3: Reductive Cyclization The final step involves the reductive cyclization of the enamine to form the indole ring. This is typically achieved using a reducing agent like hydrogen gas with a palladium catalyst or zinc dust in acetic acid.
This method is advantageous due to the often high yields and the availability of a wide range of starting materials.
Alternative Synthetic Strategy: Fischer Indole Synthesis
The Fischer indole synthesis is another classic method that could be employed. This would involve the reaction of a suitably substituted phenylhydrazine (in this case, (4-bromo-3-methylphenyl)hydrazine) with a ketone or aldehyde, followed by acid-catalyzed cyclization.
Spectroscopic Characterization: An In-Silico Perspective
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons.
-
N-H Proton: A broad singlet is expected in the region of 8.0-8.5 ppm.
-
Aromatic Protons: The protons on the benzene and pyrrole rings will appear as doublets or multiplets in the aromatic region (around 6.5-7.5 ppm). The coupling patterns will be indicative of their relative positions.
-
Methyl Protons: A sharp singlet for the methyl group protons is anticipated, likely in the upfield region of the aromatic signals, around 2.0-2.5 ppm.
For comparison, the ¹H NMR spectrum of the related 5-bromo-3-methyl-1H-indole in CDCl₃ shows a broad singlet at 7.92 ppm (N-H), aromatic protons between 6.99 and 7.73 ppm, and a singlet for the methyl group at 2.32 ppm.[2]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the bicyclic ring system are expected to resonate in the range of 100-140 ppm. The carbon attached to the bromine atom will be influenced by its electron-withdrawing and deshielding effects.
-
Methyl Carbon: The methyl carbon will appear as a singlet at a much higher field, typically around 10-20 ppm.
The ¹³C NMR spectrum of 5-bromo-3-methyl-1H-indole in CDCl₃ displays aromatic carbon signals between 111.60 and 134.96 ppm and a methyl carbon signal at 9.64 ppm.[2]
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.07 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M⁺+2 peaks) would be a key diagnostic feature.
Chemical Reactivity: A Guide for Synthetic Transformations
The reactivity of the indole ring is well-established, with a general preference for electrophilic substitution at the C3 position due to the electron-donating nature of the nitrogen atom.[9]
Electrophilic Substitution
For 5-bromo-4-methyl-1H-indole, the C3 position is unsubstituted and therefore the most likely site for electrophilic attack. Common electrophilic substitution reactions include:
-
Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide would be expected to introduce a formyl group at the C3 position.
-
Mannich Reaction: Treatment with formaldehyde and a secondary amine will likely result in the formation of a Mannich base at the C3 position.[9]
-
Friedel-Crafts Acylation: Acylation with an acid chloride or anhydride in the presence of a Lewis acid would introduce an acyl group at C3.
Caption: Expected electrophilic substitution reactions at the C3 position.
N-Functionalization
The nitrogen atom of the indole ring can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce a substituent at the N1 position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position provides a handle for further synthetic modifications via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, further expanding the chemical diversity of derivatives that can be accessed from this scaffold.
Potential Applications in Drug Discovery and Materials Science
The indole scaffold is a "privileged structure" in medicinal chemistry, and the specific substitution pattern of 5-bromo-4-methyl-1H-indole suggests several promising avenues for research.
Anticancer and Antimicrobial Agents
Numerous bromo-substituted indole derivatives have demonstrated potent biological activity. For example, 5-bromoindole-containing compounds have been investigated as antibacterial agents.[6] The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, which can be a significant interaction in protein-ligand binding. The methyl group at the 4-position can also influence the molecule's conformation and interaction with biological targets.
Precursor for Complex Natural Products and Pharmaceutical Ingredients
Substituted indoles are key intermediates in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). 5-bromo-4-methyl-1H-indole could serve as a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications.
Safety and Handling
While specific toxicity data for 5-bromo-4-methyl-1H-indole is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for related compounds, it should be considered harmful if swallowed, a skin irritant, and a potential cause of serious eye damage and respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
5-bromo-4-methyl-1H-indole represents a valuable, albeit under-characterized, member of the indole family. This guide has provided a comprehensive overview of its likely chemical properties by drawing on the established chemistry of related compounds. The plausible synthetic routes, predicted spectroscopic features, and expected reactivity outlined herein offer a solid foundation for researchers to begin exploring the potential of this molecule. Its structural features suggest that it could be a valuable building block in the development of new therapeutics and functional materials. Further experimental investigation into its synthesis, characterization, and biological activity is warranted and promises to be a fruitful area of research.
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